molecular formula C11H12ClNO2S2 B1441483 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride CAS No. 91170-94-4

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride

Cat. No.: B1441483
CAS No.: 91170-94-4
M. Wt: 289.8 g/mol
InChI Key: QGHLTLJQSWFYPT-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride (CAS 91170-94-4) is a high-value chemical intermediate with significant utility in organic synthesis and medicinal chemistry. This specialized benzothiazole derivative features a sulfonyl chloride group at the 6-position and a sterically bulky tert-butyl group at the 2-position. The sulfonyl chloride moiety is highly electrophilic, making this compound an essential building block for nucleophilic substitution reactions, particularly for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules . The tert-butyl group confers enhanced lipophilicity and steric shielding, which can modulate the compound's reactivity, improve metabolic stability, and influence the physicochemical properties of resulting derivatives . In pharmaceutical research, this compound serves as a critical precursor for constructing bioactive molecules. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities, which include antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties . The specific structural features of this sulfonyl chloride make it a valuable intermediate for developing protease inhibitors, kinase modulators, and other targeted therapies. Its reactivity allows for efficient conjugation with amines to form sulfonamide libraries, which are prevalent in many approved therapeutics and candidates in clinical trials . The compound is supplied for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S2/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHLTLJQSWFYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride generally follows these key steps:

  • Introduction of the tert-butyl group at the 2-position of the benzothiazole ring.
  • Functionalization at the 6-position with a sulfonyl chloride group.
  • Use of mild reaction conditions to ensure high yield and purity, suitable for scale-up.

The tert-butyl group introduction on benzothiazole can be achieved via sulfenamide intermediates or direct substitution reactions involving tert-butylamine derivatives.

  • A patent (CN101676274B) describes preparation of N-tert-butylbenzothiazole sulfenamide, which is a precursor for further functionalization. This involves reacting benzothiazole derivatives with tert-butylamine under controlled conditions to form the sulfenamide intermediate.

  • The tert-butyl group is introduced via nucleophilic substitution or amidation reactions using tert-butylamine or tert-butyl-containing intermediates, often under mild conditions to preserve the benzothiazole ring integrity.

The key step is the introduction of the sulfonyl chloride group at the 6-position of the benzothiazole ring. This is typically done by chlorosulfonation or chlorination of sulfonic acid intermediates.

  • A patented method (CN102108069B) outlines a multi-step process for preparing 6-benzothiazole sulfonyl chloride, which can be adapted for the tert-butyl substituted derivative. The process involves:

    • Reduction of a precursor compound under hydrogenation catalysis to obtain an amino intermediate.
    • Diazotization of the amino intermediate to form a diazonium salt.
    • Reaction of the diazonium salt with sulfur dioxide and chlorine in the presence of copper sulfate catalyst to yield the sulfonyl chloride product.
  • The process uses organic solvents such as toluene, xylene, dichloromethane, or chloroform, and operates at temperatures from 0 to 115 °C, optimizing reaction efficiency and minimizing corrosion and environmental impact.

  • The copper sulfate catalyst is used in 1.0 to 3.0 molar equivalents relative to the diazonium salt to facilitate the sulfonyl chloride formation.

Summary of Preparation Method Parameters

Step Reagents/Conditions Notes
tert-Butyl group introduction Reaction with tert-butylamine or sulfenamide formation Mild conditions, controlled temperature
Reduction Hydrogenation catalyst, organic solvent Converts precursor to amino intermediate
Diazotization Sodium nitrite, mineral acid, 0–100 °C Formation of diazonium salt
Sulfonyl chloride formation Sulfur dioxide, chlorine, copper sulfate catalyst, 0–115 °C, organic solvent (toluene, DCM, etc.) High yield, mild conditions, scalable industrially

Research Findings and Industrial Relevance

  • The patented method for 6-benzothiazole sulfonyl chloride preparation emphasizes mild reaction conditions, low raw material cost, and environmental friendliness, making it suitable for industrial scale production.

  • Avoidance of harsh reagents and corrosive conditions improves equipment longevity and reduces environmental pollution, addressing limitations of earlier methods that used bromine or isopentyl nitrite with poor repeatability.

  • The use of copper sulfate as a catalyst in the sulfonyl chloride formation step enhances reaction efficiency and selectivity.

Chemical Reactions Analysis

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific nucleophile or coupling partner used .

Scientific Research Applications

Organic Synthesis

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing various organic compounds.

Key Reactions

  • Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides, which are crucial intermediates in pharmaceutical chemistry.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. It serves as a building block for compounds that exhibit antimicrobial and anti-inflammatory properties.

Case Study: Synthesis of Sulfonamides

A notable study demonstrated the synthesis of novel sulfonamide derivatives using this compound. These derivatives were evaluated for their antibacterial activity against various pathogens, showing promising results that warrant further exploration .

Agrochemicals

Research indicates that this compound can be applied in the formulation of agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides and pesticides that target specific plant pathways without harming non-target species.

Example Application

In a recent study, derivatives synthesized from this compound were tested for their herbicidal activity. The results indicated effective weed control with minimal phytotoxicity to crops .

Material Science

The compound is also explored in material science for its potential use in creating polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table

Application AreaDescriptionExamples/Case Studies
Organic SynthesisReagent for nucleophilic substitutionsSynthesis of sulfonamides
Medicinal ChemistryBuilding block for bioactive compoundsAntibacterial sulfonamide derivatives
AgrochemicalsDevelopment of targeted herbicides and pesticidesHerbicidal activity studies
Material ScienceIncorporation into polymers for enhanced propertiesResearch on polymer composites

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity .

Comparison with Similar Compounds

1,3-Benzothiazole-6-sulfonyl Chloride

  • Substituents : Lacks the tert-butyl group at position 2.
  • Reactivity : The absence of steric hindrance allows faster nucleophilic substitution at the sulfonyl chloride group.
  • Applications : Used in synthesizing FKBP inhibitors (e.g., 17(R)-Me derivatives) with reported yields of 43% in coupling reactions .

2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride

  • Substituents : Methyl group at position 2 instead of tert-butyl.
  • Steric Effects : Smaller substituent reduces steric hindrance but provides less stabilization against hydrolysis.

Reaction Conditions

  • 2-Tert-butyl derivative: Likely requires optimized conditions due to steric hindrance. For example, bulky bases like DIPEA (diisopropylethylamine) may enhance solubility in non-polar solvents (e.g., DCM) during sulfonylation .
  • Unsubstituted analog : Standard conditions (e.g., DIPEA in DCM, 20-hour reaction time) suffice, as seen in .

Yield and Purity

  • The tert-butyl group may reduce reaction efficiency due to steric effects, though direct yield data for this compound is unavailable. By contrast, 1,3-benzothiazole-6-sulfonyl chloride achieves 43% yield in coupling reactions under similar conditions .

Physicochemical Properties

Property 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl Chloride 1,3-Benzothiazole-6-sulfonyl Chloride
Molecular Weight (g/mol) 311.26 254.15
Solubility Enhanced in organic solvents (e.g., DCM, THF) Moderate in polar aprotic solvents
Stability Improved hydrolytic stability due to steric bulk Prone to hydrolysis
Synthetic Yield Not reported 43% (in FKBP inhibitor synthesis)

Biological Activity

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 91170-94-4) is a sulfonyl chloride derivative of benzothiazole, which has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its electrophilic sulfonyl chloride group, which allows it to interact with various biological molecules, including proteins and nucleic acids. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C11H12ClNO2S2
  • Molecular Weight : 289.81 g/mol
  • Structure : The compound features a benzothiazole ring substituted with a tert-butyl group and a sulfonyl chloride moiety.

The biological activity of this compound primarily arises from the reactivity of its sulfonyl chloride group. This group is highly electrophilic and can form covalent bonds with nucleophiles such as amino acids in proteins:

  • Modification of Proteins : The compound can modify amino acid residues, particularly cysteine and lysine, leading to alterations in protein function and activity.
  • Inhibition of Enzymes : It has been shown to act as an inhibitor of various enzymes, potentially affecting metabolic pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds related to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentrations (MIC) for these compounds were reported as follows:

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus≤ 25
This compoundE. coli> 100

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The following table summarizes the findings:

Cell LineIC50 (μM)
HCT11612
MCF-715
A54920

These results indicate potential for further development as an anticancer agent .

Neuroprotective Effects

Recent studies have suggested that certain benzothiazole derivatives possess neuroprotective effects. Compounds derived from benzothiazoles have been shown to exhibit anticonvulsant activity in animal models, indicating possible therapeutic applications in neurological disorders .

Case Study 1: Antimicrobial Screening

In a screening study involving multiple benzothiazole derivatives, including this compound, researchers found that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Evaluation

A series of derivatives were synthesized based on the structure of this compound and evaluated for their anticancer properties. One derivative demonstrated significant antiproliferative activity against breast cancer cells with an IC50 value significantly lower than existing treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride

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